3-[(1S)-1-benzyloxyethyl]oxetane is a synthetic organic compound belonging to the oxetane family, characterized by a four-membered cyclic ether structure. Oxetanes are notable for their unique ring strain and reactivity, which make them valuable in various chemical applications, particularly in medicinal chemistry and polymer science. The specific compound features a benzyloxyethyl substituent, which enhances its chemical properties and potential applications.
The compound can be synthesized through various methods, including photochemical reactions and traditional organic synthesis techniques. Oxetanes have been increasingly recognized for their versatility in drug discovery and synthesis due to their ability to modify physicochemical properties of bioactive compounds .
3-[(1S)-1-benzyloxyethyl]oxetane is classified as an oxetane derivative, which can be categorized under cyclic ethers. It falls within the broader category of heterocyclic compounds due to the presence of oxygen in its ring structure.
The synthesis of 3-[(1S)-1-benzyloxyethyl]oxetane can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and light exposure (for photochemical methods). The use of catalysts like boron trifluoride has been noted to enhance yields during ring-opening reactions of oxetanes .
3-[(1S)-1-benzyloxyethyl]oxetane possesses a four-membered ring with one oxygen atom and three carbon atoms, along with a benzyloxyethyl side chain. The stereochemistry at the benzyloxyethyl position is critical for its biological activity.
The molecular formula for 3-[(1S)-1-benzyloxyethyl]oxetane is C_{11}H_{14}O_2, indicating it contains 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. Its molecular weight is approximately 194.23 g/mol.
3-[(1S)-1-benzyloxyethyl]oxetane can participate in various chemical reactions due to its reactive oxetane ring:
The reactivity of oxetanes is influenced by their ring strain, making them more susceptible to nucleophilic attack compared to larger cyclic ethers. This property is harnessed in synthetic applications where functional groups are introduced into the molecule .
The mechanism by which 3-[(1S)-1-benzyloxyethyl]oxetane exerts its effects involves interactions at a molecular level that can influence biological pathways. The incorporation of the oxetane moiety into drug candidates can enhance metabolic stability and alter pharmacokinetic profiles .
Studies have shown that oxetanes can serve as bioisosteres for more traditional functional groups, potentially improving drug efficacy while minimizing side effects . The specific mechanisms depend on the target biological systems and pathways involved.
3-[(1S)-1-benzyloxyethyl]oxetane has several scientific uses:
Four-membered heterocycles, particularly oxetanes, have emerged as transformative motifs in medicinal chemistry due to their unique ability to enhance molecular complexity and improve pharmacokinetic properties. These strained rings confer high three-dimensionality and a favorable fraction of sp³-hybridized carbon atoms, countering the flatness prevalent in many drug candidates. This structural characteristic correlates with higher clinical success rates due to improved target selectivity and reduced off-target effects [3]. Oxetanes specifically contribute a low molecular weight penalty (56 g/mol for C₃H₆O) while introducing substantial polarity. Their electron-withdrawing nature significantly modulates adjacent functional groups; for example, an oxetane at the α-position of an amine reduces its pKₐH by ~2.7 units (making it ~500× less basic), thereby altering solubility and membrane permeability [3]. This strategic polarity insertion addresses key challenges in drug development, such as optimizing log D and aqueous solubility without excessive molecular weight inflation.
Table 1: Key Properties of Four-Membered Heterocycles in Drug Design
Heterocycle | Ring Formula | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Key Biopharmaceutical Property |
---|---|---|---|---|
Oxetane | C₃H₆O | 58.08 | 25.06 | ↑ Solubility, ↓ Lipophilicity |
Azetidine | C₃H₇N | 57.10 | 23.47 | pKₐ modulation |
Thietane | C₃H₆S | 74.14 | 25.30 | Metabolic stability |
3,3-Disubstituted oxetanes represent a pharmaceutically privileged subclass due to their enhanced stability and versatile isosteric capabilities. The geminal substituents at C3 sterically shield the oxetane ring, mitigating susceptibility to acid-catalyzed ring-opening – a critical limitation in monosubstituted analogues [3]. This stability enables survival under typical physiological conditions (pH 1-8) and during synthetic transformations. Functionally, 3,3-disubstituted oxetanes serve as:
3-[(1S)-1-Benzyloxyethyl]oxetane (CAS 2664977-65-3; IUPAC: (S)-3-(1-(Benzyloxy)ethyl)oxetane) exemplifies a synthetically versatile chiral building block. Its structure integrates a 3,3-disubstituted oxetane core with a benzyl-protected hydroxymethyl branch, enabling diverse downstream functionalizations:
C[C@@H](C1COC1)OCC2=CC=CC=C2
Table 2: Physicochemical Profile of 3-[(1S)-1-Benzyloxyethyl]oxetane
Property | Value | Significance in Drug Design |
---|---|---|
log P (Predicted) | 1.8-2.2 | Balanced lipophilicity for membrane permeability |
H-Bond Acceptors | 2 | Low H-bonding potential enhances CNS penetration |
H-Bond Donors | 0 | Favors metabolic stability |
Polar Surface Area | 18.5 Ų | Indicates good cell membrane permeability |
Chiral Centers | 1 (S-configuration) | Enables enantioselective target interactions |
The benzyl ether group serves as a protecting group for the latent alcohol, which can be unveiled via hydrogenolysis to generate the pharmacophoric 3-(1-hydroxyethyl)oxetane motif present in clinical-stage molecules. This deprotection strategy was utilized in the synthesis of danuglipron (Pfizer’s phase II GLP-1 agonist) [3]. The oxetane’s stability under basic conditions and tolerance to diverse reaction media (e.g., Pd-catalyzed couplings, oxidations) make it ideal for multi-step syntheses [2]. Recent advances in asymmetric hydrogen-bond-donor catalysis have enabled enantioselective openings of analogous oxetanes, expanding routes to complex chiral targets [4]. As a bench-stable solid (typically supplied at ≥95% purity), it offers practical advantages for industrial-scale applications in drug discovery pipelines [1].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2